4,4'-Diaminotrityl alcohol
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Overview
Description
4,4’-Diaminotrityl alcohol is an organic compound with the molecular formula C19H18N2O. It is characterized by the presence of two amino groups and a trityl (triphenylmethyl) group attached to an alcohol functional group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Diaminotrityl alcohol typically involves the reaction of trityl chloride with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.
Industrial Production Methods: On an industrial scale, the production of 4,4’-Diaminotrityl alcohol may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, industrial production may incorporate automated purification techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Diaminotrityl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amine or alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4,4’-Diaminotrityl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for alcohols and amines.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Diaminotrityl alcohol involves its interaction with various molecular targets. The trityl group can act as a steric hindrance, protecting reactive sites on the molecule. The amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action include nucleophilic substitution and redox reactions.
Comparison with Similar Compounds
Triphenylmethanol: Similar in structure but lacks the amino groups.
4,4’-Diaminodiphenylmethane: Contains amino groups but lacks the trityl group.
Benzyl Alcohol: A simpler alcohol without the trityl or amino groups.
Uniqueness: 4,4’-Diaminotrityl alcohol is unique due to the presence of both amino groups and a trityl group, which confer distinct reactivity and steric properties. This combination makes it a versatile compound in synthetic chemistry and various applications.
Properties
CAS No. |
57049-35-1 |
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Molecular Formula |
C19H18N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
bis(4-aminophenyl)-phenylmethanol |
InChI |
InChI=1S/C19H18N2O/c20-17-10-6-15(7-11-17)19(22,14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,22H,20-21H2 |
InChI Key |
RPDAPRWXVMJJSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)N)(C3=CC=C(C=C3)N)O |
Origin of Product |
United States |
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